MCC protein - 137764-10-4

MCC protein

Catalog Number: EVT-1521229
CAS Number: 137764-10-4
Molecular Formula: C7H11NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MCC protein, or the Membrane Compartment of Canine protein, is a crucial component in cellular processes, particularly in the context of protein synthesis and cellular organization. It is involved in various biological functions, including the regulation of membrane dynamics and the organization of cell structures. MCC proteins are primarily studied in the context of their role in eisosomes, which are membrane structures found in yeast and other fungi that play a role in cellular organization and signaling.

Source

MCC proteins have been identified in various organisms, with significant research focusing on their presence in Neurospora crassa and other fungal species. These proteins are often isolated from cell extracts using techniques such as affinity purification and mass spectrometry to analyze their composition and function .

Classification

MCC proteins can be classified based on their structural features and functional roles. They are typically categorized as membrane-associated proteins that interact with other cellular components, contributing to the formation of eisosomes and other membrane domains. Their classification also extends to their involvement in specific cellular pathways, including those related to protein synthesis and degradation .

Synthesis Analysis

Methods

The synthesis of MCC proteins often employs various methods, including cell-free protein expression systems and in vivo translation techniques. Cell-free systems utilize extracts from cells that are rich in ribosomes and translation machinery, allowing for the direct manipulation of conditions to optimize protein yield . In vivo methods may involve the use of plasmids or linear DNA templates to express MCC proteins within host cells.

Technical Details

  • Cell-Free Protein Expression: This method allows for rapid synthesis without the constraints of cellular metabolism. It can be initiated using mRNA or DNA templates, supplemented with necessary components like ribosomes and amino acids.
  • In Vivo Expression: Techniques such as transfection or transformation introduce genetic material into host cells, where the MCC protein is synthesized under natural cellular conditions.
Molecular Structure Analysis

Structure

MCC proteins exhibit complex structures characterized by transmembrane domains that facilitate their integration into cellular membranes. The structural analysis often involves techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate their three-dimensional conformations.

Data

Structural studies have shown that MCC proteins possess distinct motifs that are critical for their function, including hydrophobic regions that anchor them to membranes and domains that interact with other proteins involved in signaling pathways .

Chemical Reactions Analysis

Reactions

MCC proteins participate in various biochemical reactions essential for cellular function. These include interactions with lipid bilayers during membrane formation and signaling cascades triggered by external stimuli.

Technical Details

The reactions involving MCC proteins can be studied using techniques such as fluorescence resonance energy transfer (FRET) to monitor interactions in real-time, or mass spectrometry to analyze post-translational modifications that affect their activity .

Mechanism of Action

Process

The mechanism of action for MCC proteins primarily revolves around their role in maintaining membrane integrity and facilitating communication between different cellular compartments. They act as scaffolding proteins that organize other signaling molecules at the membrane level.

Data

Research has demonstrated that MCC proteins can influence the localization of signaling complexes within eisosomes, thereby affecting downstream signaling pathways critical for cell survival and adaptation .

Physical and Chemical Properties Analysis

Physical Properties

MCC proteins are generally soluble in aqueous environments but can aggregate or precipitate under certain conditions, such as changes in pH or ionic strength. Their stability is influenced by temperature and the presence of specific co-factors.

Chemical Properties

Chemically, MCC proteins are characterized by their amino acid composition, which includes a high proportion of hydrophobic residues essential for membrane interaction. Their behavior in biochemical assays can provide insights into their functional roles within cells .

Applications

Scientific Uses

MCC proteins have several applications in scientific research:

  • Cell Biology: They are used to study membrane dynamics and cellular compartmentalization.
  • Protein Interaction Studies: Researchers utilize MCC proteins to investigate protein-protein interactions within eisosomes.
  • Biotechnology: Understanding MCC protein functions can lead to advancements in synthetic biology where engineered versions may be used for therapeutic purposes or bioremediation processes.

The study of MCC proteins continues to reveal insights into fundamental biological processes, making them a valuable focus for ongoing research across various scientific disciplines.

Introduction to MCC Protein

Historical Discovery and Initial Characterization of MCC

The Mutated in Colorectal Cancer (MCC) gene was first identified in 1991 through cytogenetic and linkage studies investigating the hereditary colon cancer syndrome familial adenomatous polyposis (FAP). Initial research positioned MCC within a critical susceptibility locus on human chromosome 5q21, adjacent to the adenomatous polyposis coli (APC) gene—the true culprit responsible for FAP [1] [3]. This chromosomal region exhibited frequent allele loss in colorectal and lung cancers, suggesting MCC's potential role as a tumor suppressor gene [1]. Early biochemical characterization revealed MCC encodes a large coiled-coil protein harboring a highly conserved C-terminal type I PDZ-binding motif (PBM) [1]. This structural feature hinted at its capacity for protein-protein interactions, a property later confirmed through interactome studies. Initial localization studies reported conflicting results, with MCC detected in mitochondria, endoplasmic reticulum, plasma membrane, cytoplasm, and nucleus depending on cell lines and methodologies used [1]. These discrepancies fueled ongoing debates about MCC's primary cellular functions and complicated early efforts to define its mechanistic contributions to colorectal cancer pathogenesis.

Table 1: Key Initial Discoveries in MCC Characterization

YearDiscoverySignificance
1991Identification at chromosome 5q21 locusLinked to familial adenomatous polyposis susceptibility [1]
1991Distinction from adjacent APC geneClarified MCC as separate entity from primary FAP gene [1]
1993Evolutionary conservation observedSuggested fundamental cellular function across species [1]
1995Coiled-coil domains identifiedImplicated structural role in protein scaffolding [1]
2009PDZ-binding motif characterizedRevealed mechanism for protein-protein interactions [1]

Genomic Organization and Evolutionary Conservation of the MCC Gene

The MCC gene exhibits remarkable evolutionary conservation, with homologs tracing back to basal metazoans. Comprehensive phylogenetic analysis indicates MCC first emerged approximately 741 million years ago (Ma) in ancestral lineages leading to Cnidaria and Trichoplax [5]. This deep conservation underscores MCC's fundamental biological importance across eukaryotic organisms. During the Cambrian explosion (~540 Ma) and accompanying two rounds of whole-genome duplication (2R), the ancestral MCC gene diverged into two distinct paralogs: MCC1 (classical MCC) and MCC2 (USHBP1) [5]. Invertebrates typically possess a single MCC homolog, while vertebrates consistently maintain both MCC1 and MCC2 genes, indicating subfunctionalization after duplication.

Structurally, MCC1 retains two MCC-PDZ domains and an EF-hand calcium-binding domain—a configuration conserved from humans to spiders (Oedothorax gibbosus) [5]. The EF-hand domain enables calcium sensing, suggesting MCC1's potential role in calcium-dependent signaling pathways. In contrast, MCC2 sequences have lost the EF-hand domain while retaining one MCC-PDZ domain [5]. Sequence analysis reveals several conserved motifs with functional implications: MCC1 preserves the NPSTGE motif (critical for KEAP1 interaction), while MCC2 retains the "modifier of rudimentary" motif (implicated in alternative splicing regulation) [5]. These structural distinctions suggest divergent functional specialization between the paralogs despite their common origin.

Table 2: Evolutionary Timeline of MCC Gene Family

Evolutionary EventTimeframe (Million Years)Genetic Outcome
Origin of MCC homolog~741 MaSingle MCC gene in Cnidaria/Trichoplax ancestors
Vertebrate genome duplication (2R)~540 MaDivergence into MCC1 and MCC2 paralogs
Bony fish emergence~420 MaFirst vertebrates with paired MCC homologs
Mammalian radiation~100 MaFurther specialization of MCC1 in epithelial regulation

Overview of MCC as a Multifunctional Regulator in Cellular Homeostasis

MCC serves as a multifunctional coordinator of cellular architecture and signaling pathways, with its functions dynamically regulated by subcellular localization and post-translational modifications. In proliferating cells, particularly intestinal crypt stem cells marked by Lgr5 expression, MCC predominantly localizes to the centrosome—the primary microtubule-organizing center (MTOC) [1] [3]. Proteomic analyses in HEK293 cells identified 27 high-confidence MCC interactors, with significant enrichment for centrosomal proteins (CEP131, CEP170, NDE1), casein kinases (CK1δ, CK1ε), and PDZ-domain containing polarity proteins (SCRIB, DLG1) [1]. This interactome positions MCC within critical networks governing cytoskeletal organization, cell polarity, and signal transduction.

During cellular differentiation, MCC undergoes dramatic subcellular relocalization. In polarized intestinal villus cells, MCC redeploys to apical non-centrosomal microtubule organizing centers (ncMTOCs) [1] [3]. This repositioning depends on phosphorylation by casein kinases 1δ and ε (CK1δ/ε), which are established modulators of WNT signaling [3]. The spatial reorganization suggests MCC's dual functionality: in proliferating compartments, it participates in centrosome-related functions (potentially cell division regulation), while in differentiated cells, it contributes to maintaining apical-basal polarity through ncMTOC association. Beyond structural roles, MCC modulates key signaling cascades. It interacts with β-catenin (CTNNB1) to negatively regulate canonical WNT signaling in cancer cell lines and inhibits cell proliferation [1] [5]. Additionally, through its NPSTGE motif, MCC1 binds KEAP1—a master regulator of oxidative stress responses—potentially linking cellular architecture to redox homeostasis [5]. These diverse functions establish MCC as a critical integrator of structural organization and signaling fidelity.

Table 3: MCC Protein Interactors and Functional Implications

Interactor CategorySpecific ProteinsFunctional Consequences
Centrosomal proteinsCEP131, CEP170, NDE1Microtubule organization, mitotic regulation
Casein kinasesCK1δ, CK1εPhosphorylation-dependent relocalization, WNT modulation
PDZ-domain proteinsSCRIB, DLG1, SNX27, NHERF2Cell polarity establishment
Small GTPase regulatorsRASAL2, IQGAP1, GAPVD1, RAB11FIP5Signal transduction, vesicular trafficking
Transcriptional regulatorsβ-catenin, KEAP1WNT pathway suppression, oxidative stress response

Properties

CAS Number

137764-10-4

Product Name

MCC protein

Molecular Formula

C7H11NO4

Synonyms

MCC protein

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